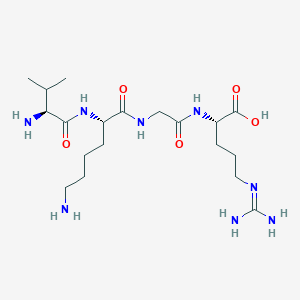
L-Arginine, L-valyl-L-lysylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-valyl-L-lysylglycyl- is a compound that combines the amino acids L-Arginine, L-Valine, L-Lysine, and Glycine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health . L-Valine, L-Lysine, and Glycine are essential amino acids that contribute to protein synthesis and various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-lysylglycyl- involves the coupling of the individual amino acids using peptide synthesis techniques. This process typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents such as carbodiimides or uronium salts to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of L-Arginine, L-valyl-L-lysylglycyl- follows similar principles but on a larger scale. The process involves the fermentation of microorganisms genetically engineered to produce the desired amino acids, followed by purification and coupling to form the final compound .
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-valyl-L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amino acids in the compound can participate in substitution reactions, particularly at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from these reactions include nitric oxide and citrulline from the oxidation of L-Arginine, as well as various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
L-Arginine, L-valyl-L-lysylglycyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Arginine, L-valyl-L-lysylglycyl- involves several molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide synthesis, which acts as a vasodilator and has various physiological effects.
Protein Synthesis: The amino acids in the compound contribute to the synthesis of proteins and peptides, essential for cellular functions.
Immune Modulation: L-Arginine and L-Lysine play roles in modulating immune responses and enhancing T-cell function.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A semi-essential amino acid involved in nitric oxide production and various metabolic processes.
L-Valine: An essential amino acid important for muscle metabolism and tissue repair.
L-Lysine: An essential amino acid crucial for protein synthesis and immune function.
Uniqueness
L-Arginine, L-valyl-L-lysylglycyl- is unique due to its combination of amino acids, which provides a synergistic effect on protein synthesis, nitric oxide production, and immune modulation. This combination enhances its potential therapeutic applications compared to individual amino acids .
Properties
CAS No. |
190391-93-6 |
|---|---|
Molecular Formula |
C19H38N8O5 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H38N8O5/c1-11(2)15(21)17(30)27-12(6-3-4-8-20)16(29)25-10-14(28)26-13(18(31)32)7-5-9-24-19(22)23/h11-13,15H,3-10,20-21H2,1-2H3,(H,25,29)(H,26,28)(H,27,30)(H,31,32)(H4,22,23,24)/t12-,13-,15-/m0/s1 |
InChI Key |
WSIHLWMWBONJBV-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















